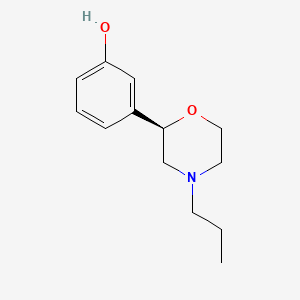

(R)-3-(4-propylmorpholin-2-yl)phenol

Beschreibung

(R)-3-(4-Propylmorpholin-2-yl)phenol is a chiral phenolic compound characterized by a morpholine ring substituted with a propyl group at the 4-position and a hydroxyl group at the 3-position of the phenol ring. The R-configuration of the morpholine substituent introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.

Eigenschaften

CAS-Nummer |

710654-74-3 |

|---|---|

Molekularformel |

C14H21NO2 |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

3-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]phenol |

InChI |

InChI=1S/C14H21NO2/c1-3-7-15-9-14(17-10-11(15)2)12-5-4-6-13(16)8-12/h4-6,8,11,14,16H,3,7,9-10H2,1-2H3/t11-,14-/m0/s1 |

InChI-Schlüssel |

WOLAYLBKITVXRB-FZMZJTMJSA-N |

SMILES |

CCCN1CCOC(C1)C2=CC(=CC=C2)O |

Isomerische SMILES |

CCCN1C[C@H](OC[C@@H]1C)C2=CC(=CC=C2)O |

Kanonische SMILES |

CCCN1CC(OCC1C)C2=CC(=CC=C2)O |

Synonyme |

(R)-3-(4-propylmorpholin-2-yl) phenol PF-219061 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound shares structural motifs with several phenolic derivatives, including alkylphenols and morpholine-containing analogs. Key comparisons are summarized below:

Key Observations :

- Morpholine vs. Alkyl Substituents: The morpholine ring in this compound likely enhances water solubility compared to purely alkyl-substituted phenols (e.g., 4-propylphenol), which are more lipophilic .

- Stereochemical Influence: Enantiomers such as (R)- and (S)-4-(pentan-2-yl)phenol (CAS 94-06-4) demonstrate that chirality can drastically alter pharmacokinetics and receptor interactions. The R-configuration in the target compound may similarly confer unique biological activity .

- Bioavailability: Unlike simpler phenols, the morpholine substituent could reduce passive diffusion across membranes, necessitating active transport mechanisms. This contrasts with highly bioavailable polyphenols like quercetin glycosides .

Functional Comparisons

- Antioxidant Activity: While polyphenols like resveratrol and quercetin exhibit strong free radical scavenging, this compound’s single hydroxyl group may limit direct antioxidant effects. However, its morpholine group might stabilize reactive intermediates or enhance metal chelation .

- Anti-Amyloid Potential: Analogous to resveratrol and rifampicin’s phenolic structures, the compound could inhibit amyloid aggregation via quinone-mediated mechanisms or steric interference, though this remains speculative without direct evidence .

- Cardiovascular Effects: Morpholine derivatives are less studied in cardiovascular contexts compared to olive oil phenolics (e.g., hydroxytyrosol), which modulate lipid profiles and endothelial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.